molecular formula C6H12O2S B14646537 [(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol CAS No. 54505-40-7

[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol

Katalognummer: B14646537
CAS-Nummer: 54505-40-7
Molekulargewicht: 148.23 g/mol
InChI-Schlüssel: LLAIBXYVYAPFJS-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol is an organic compound with a unique structure that includes a six-membered ring containing both oxygen and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol typically involves the formation of the oxathiane ring followed by the introduction of the hydroxymethyl group. One common method involves the reaction of a suitable diol with a sulfur-containing reagent under acidic conditions to form the oxathiane ring. Subsequent functionalization introduces the hydroxymethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the oxathiane ring or the hydroxymethyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of [(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the oxathiane ring provides stability and reactivity. These interactions can influence various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [(2S,6R)-6-Methylmorpholin-2-yl]methanol: Similar structure but with a nitrogen atom instead of sulfur.

    [(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur.

Uniqueness

[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.

Eigenschaften

CAS-Nummer

54505-40-7

Molekularformel

C6H12O2S

Molekulargewicht

148.23 g/mol

IUPAC-Name

[(2S,6R)-6-methyl-1,4-oxathian-2-yl]methanol

InChI

InChI=1S/C6H12O2S/c1-5-3-9-4-6(2-7)8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1

InChI-Schlüssel

LLAIBXYVYAPFJS-RITPCOANSA-N

Isomerische SMILES

C[C@@H]1CSC[C@@H](O1)CO

Kanonische SMILES

CC1CSCC(O1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.